3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
Description
This compound belongs to the hydrazone-oxime class, characterized by a central propionaldehyde backbone modified with a hydrazone linker and an O-methyloxime group. The structure includes a biphenyl moiety at position 3 and a 2,5-dimethoxyphenyl group attached via an (E)-hydrazone bond.
Properties
IUPAC Name |
(2E,3E)-2-[(2,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-29-20-13-14-23(30-2)21(15-20)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUAOHRBENGBFG-LGQFIBAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of methoxy groups can enhance the electron-donating ability, contributing to antioxidant properties.
- Antimicrobial Properties : Studies suggest that hydrazones can exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Certain biphenyl derivatives have been shown to inhibit cancer cell proliferation in vitro.
The biological activity of this compound may involve several mechanisms:
- Free Radical Scavenging : The methoxy groups may stabilize free radicals, reducing oxidative stress.
- Enzyme Inhibition : Potential inhibition of enzymes involved in the metabolic pathways of cancer cells.
- Cell Membrane Interaction : The hydrophobic nature of biphenyls allows for interaction with cellular membranes, potentially disrupting cellular functions.
Antioxidant Activity
A study conducted on similar biphenyl derivatives demonstrated significant free radical scavenging activity. The IC50 values indicated that these compounds could effectively reduce oxidative stress markers in cellular assays.
Antimicrobial Properties
In vitro tests revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
Anticancer Activity
Research on similar hydrazone derivatives has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer). The compound's ability to induce apoptosis was highlighted in a recent study.
Comparison with Similar Compounds
Key Structural Features :
- 2,5-Dimethoxyphenyl hydrazone : Introduces electron-donating methoxy groups, influencing electronic properties and solubility.
- O-Methyloxime : Stabilizes the oxime group against hydrolysis, improving metabolic stability.
Comparison with Structurally Similar Compounds
Structural Analog: 2-[2-(3,4-Dimethylphenyl)hydrazono]-3-(4-Methoxyphenyl)-3-oxopropanal O-Methyloxime (CAS: 339012-96-3)
This analog (C₁₉H₂₁N₃O₃, MW: 339.4 g/mol) shares the hydrazone-oxime core but differs in substituents :
| Property | Target Compound | Analog (CAS: 339012-96-3) |
|---|---|---|
| Molecular Formula | C₂₅H₂₃N₃O₄ (inferred) | C₁₉H₂₁N₃O₃ |
| Molecular Weight | ~429.47 g/mol (calculated) | 339.4 g/mol |
| Substituents | Biphenyl (position 3), 2,5-dimethoxyphenyl (hydrazone) | 4-Methoxyphenyl (position 3), 3,4-dimethylphenyl |
| Purity | Not reported | ≥95% |
| Key Functional Groups | Two methoxy groups, biphenyl | One methoxy group, two methyl groups |
Impact of Structural Differences :
Broader Context: Hydrazone-Oxime Derivatives
Synthetic methodologies for related compounds (e.g., hydrazono-indolin-2-ones) involve refluxing precursors in solvents like dioxane or acetic acid, followed by crystallization . While the target compound’s exact synthesis route is unspecified, similar conditions (e.g., prolonged heating in polar aprotic solvents) are likely employed.
Comparative Reactivity :
- Oxime Stability : O-Methylation in both compounds prevents rapid hydrolysis, a common issue with unmodified oximes.
- Hydrazone Configuration : The (E)-isomer in the target compound may exhibit distinct geometric constraints compared to (Z)-isomers, affecting binding to biological targets .
Q & A
Q. What synthetic methodologies are recommended for the preparation of the hydrazone moiety in this compound?
The hydrazone group can be synthesized via acid-catalyzed condensation between a 3-oxopropanal derivative and 2,5-dimethoxyphenylhydrazine. Key steps include:
- Using methanol or ethanol as solvents under reflux conditions (60–80°C).
- Adjusting pH to 2–3 with HCl to protonate the hydrazine, enhancing electrophilicity of the carbonyl carbon.
- Monitoring reaction progress via TLC or HPLC to optimize reaction time (typically 6–12 hours) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to isolate the pure hydrazone .
Q. Which spectroscopic techniques are essential for confirming the E-configuration of the hydrazone group?
The E-configuration is confirmed using:
- 1H NMR : Trans coupling constants (J ≈ 12–14 Hz) between the hydrazone N–H and adjacent protons indicate an antiperiplanar (E) geometry.
- 13C NMR : Carbonyl (C=O) and imine (C=N) signals at ~190–200 ppm and ~150–160 ppm, respectively, support the conjugated system.
- IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and N–H (~3200 cm⁻¹) provide additional confirmation .
Q. How should researchers approach the purification of this compound for high-purity yields?
Sequential purification steps are critical:
- Liquid-Liquid Extraction : Use ethyl acetate to separate the product from aqueous byproducts.
- Column Chromatography : Employ a gradient elution (e.g., 30–70% ethyl acetate in hexane) to resolve hydrazone isomers.
- Recrystallization : Ethanol/water (7:3 v/v) is optimal for removing residual solvents and improving crystallinity .
Advanced Research Questions
Q. How can contradictory data between elemental analysis (CHNS) and mass spectrometry be resolved during characterization?
Discrepancies often arise from:
- Tautomerism : The hydrazone-oxime system may exist in keto-enol or syn-anti tautomeric forms, altering empirical formulas.
- Solution : Perform solid-state NMR or X-ray crystallography to confirm the dominant tautomer. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve mass-to-charge ratio ambiguities .
Q. What strategies are effective in assessing the tautomeric behavior of the hydrazone-oxime system under different solvent conditions?
Design a solvent-polarity-dependent study:
- UV-Vis Spectroscopy : Monitor λmax shifts in solvents like DMSO (polar) vs. toluene (nonpolar). A bathochromic shift in polar solvents suggests stabilization of the enol tautomer.
- Variable-Temperature NMR : Track proton exchange rates in DMSO-d6 to identify tautomeric equilibria.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate relative tautomer energies and predict solvent effects .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
Use a factorial design approach:
- pH Range : Test stability in buffers (pH 1–12) at 25°C and 40°C.
- Analytical Tools : Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase) and identify byproducts with LC-MS.
- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to predict shelf-life and reactive hotspots (e.g., oxime hydrolysis at pH < 3) .
Methodological Notes
- Contradiction Resolution : Always cross-validate CHNS data with HRMS and spectroscopic results to account for tautomerism or hydration .
- Advanced Synthesis : For multi-step protocols (e.g., oxime formation after hydrazone synthesis), ensure inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
